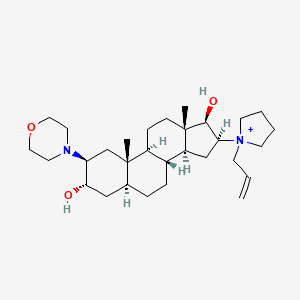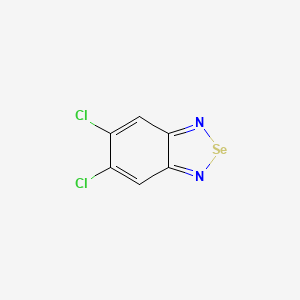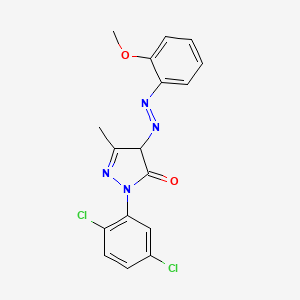
2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling processes.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-hydroxyphenyl)azo)-5-methyl-3H-pyrazol-3-one
- 2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-aminophenyl)azo)-5-methyl-3H-pyrazol-3-one
Uniqueness
2-(2,5-Dichlorophenyl)-2,4-dihydro-4-((2-methoxyphenyl)azo)-5-methyl-3H-pyrazol-3-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and properties.
Eigenschaften
CAS-Nummer |
66214-45-7 |
|---|---|
Molekularformel |
C17H14Cl2N4O2 |
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
2-(2,5-dichlorophenyl)-4-[(2-methoxyphenyl)diazenyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-10-16(21-20-13-5-3-4-6-15(13)25-2)17(24)23(22-10)14-9-11(18)7-8-12(14)19/h3-9,16H,1-2H3 |
InChI-Schlüssel |
VDMPWAVIRNDZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


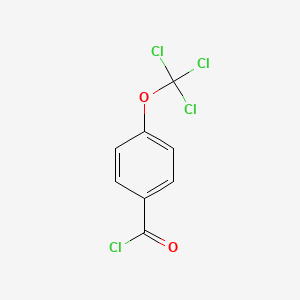
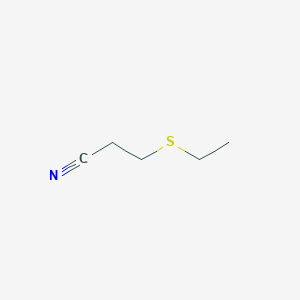


![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)



